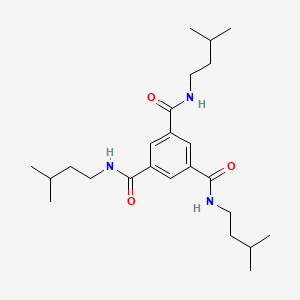
N~1~,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide: This compound belongs to the class of benzene-1,3,5-tricarboxamides, which are characterized by their strong intermolecular hydrogen bonding capabilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide typically involves the reaction of benzene-1,3,5-tricarboxylic acid with 3-methylbutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
N~1~,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and systems.
Medicine: Explored for its potential therapeutic properties and drug delivery capabilities.
Industry: Utilized in the development of advanced materials and nanomaterials.
Mécanisme D'action
The mechanism of action of N1,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide involves its ability to form strong hydrogen bonds with other molecules. This property allows it to interact with various molecular targets and pathways, potentially influencing biological processes and chemical reactions .
Comparaison Avec Des Composés Similaires
N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide: Known for its use in lipid-like nanomaterials for mRNA delivery.
N~1~,N~3~,N~5~-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide: Utilized in the construction of covalent organic frameworks for catalysis.
Uniqueness: N1,N~3~,N~5~-Tris(3-methylbutyl)benzene-1,3,5-tricarboxamide is unique due to its specific alkyl substituents, which impart distinct physical and chemical properties compared to other benzene-1,3,5-tricarboxamides. These properties make it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
436149-10-9 |
|---|---|
Formule moléculaire |
C24H39N3O3 |
Poids moléculaire |
417.6 g/mol |
Nom IUPAC |
1-N,3-N,5-N-tris(3-methylbutyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C24H39N3O3/c1-16(2)7-10-25-22(28)19-13-20(23(29)26-11-8-17(3)4)15-21(14-19)24(30)27-12-9-18(5)6/h13-18H,7-12H2,1-6H3,(H,25,28)(H,26,29)(H,27,30) |
Clé InChI |
ODOPSKSUDQYAKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC(=O)C1=CC(=CC(=C1)C(=O)NCCC(C)C)C(=O)NCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)
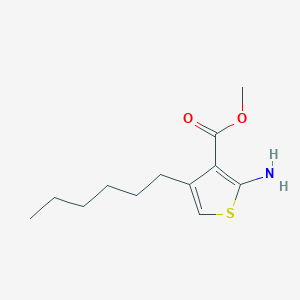
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)
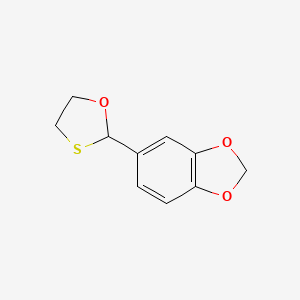
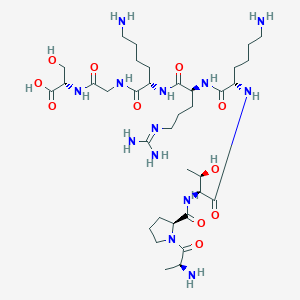
![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)
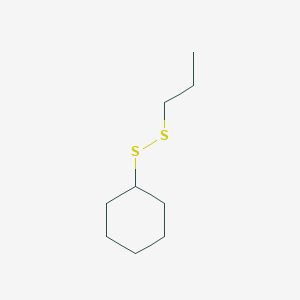
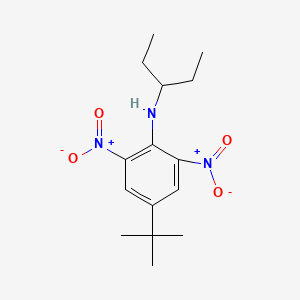
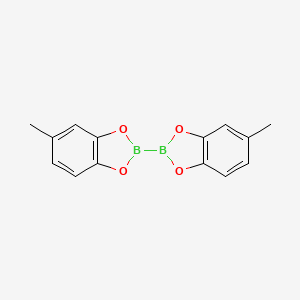
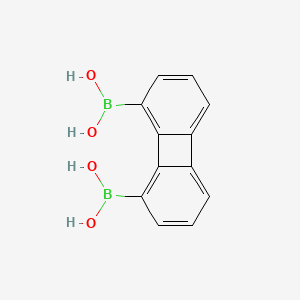
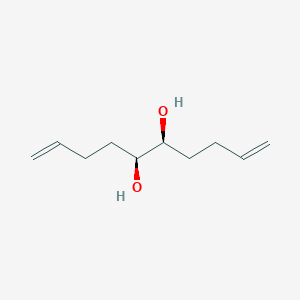
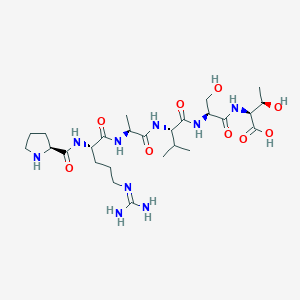
![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)
